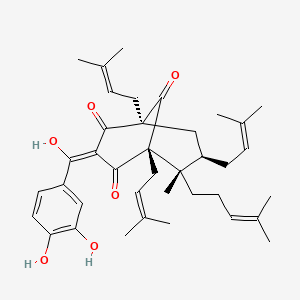
9-Decyl-1,4,7-triazecane-8,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Decyl-1,4,7-triazecane-8,10-dione is a chemical compound with the molecular formula C17H33N3O2 and a molecular weight of 311.46282 g/mol . This compound is part of the triazacyclodecane family, which is known for its unique ring structure containing nitrogen atoms. The presence of a decyl group adds to its hydrophobic characteristics, making it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Decyl-1,4,7-triazecane-8,10-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a decylamine derivative with a triazacyclodecane precursor in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
9-Decyl-1,4,7-triazecane-8,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The decyl group or other parts of the molecule can be substituted with different functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution Reagents: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines .
Aplicaciones Científicas De Investigación
9-Decyl-1,4,7-triazecane-8,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 9-Decyl-1,4,7-triazecane-8,10-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Diamino-1,2,4-triazole: A triheterocyclic compound with similar structural features.
3,5-Ditetrazolyl-1,2,4-triazole: Another triheterocyclic compound used in various chemical applications.
Uniqueness
9-Decyl-1,4,7-triazecane-8,10-dione stands out due to its decyl group, which imparts unique hydrophobic properties. This makes it particularly useful in applications requiring specific solubility and interaction characteristics .
Propiedades
Número CAS |
147150-88-7 |
|---|---|
Fórmula molecular |
C17H33N3O2 |
Peso molecular |
311.5 g/mol |
Nombre IUPAC |
9-decyl-1,4,7-triazecane-8,10-dione |
InChI |
InChI=1S/C17H33N3O2/c1-2-3-4-5-6-7-8-9-10-15-16(21)19-13-11-18-12-14-20-17(15)22/h15,18H,2-14H2,1H3,(H,19,21)(H,20,22) |
Clave InChI |
XFPIXVAMNYQWTI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC1C(=O)NCCNCCNC1=O |
SMILES canónico |
CCCCCCCCCCC1C(=O)NCCNCCNC1=O |
Sinónimos |
3-decyl-1,5,8-triazacyclodecane-2,4-dione DTACDD |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[(Z)-3-(3-carbamimidoylphenyl)-2-fluoroprop-2-enyl]-[3-carbamoyl-4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid;dihydrochloride](/img/structure/B1258445.png)
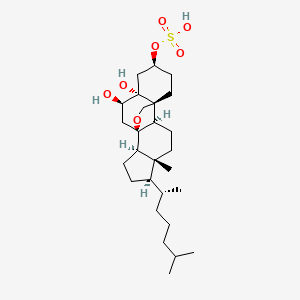

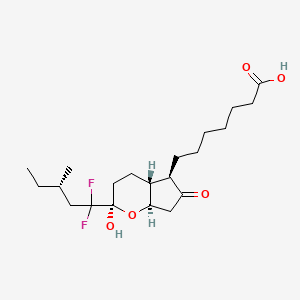
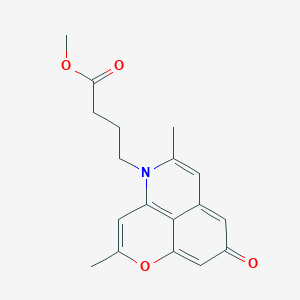
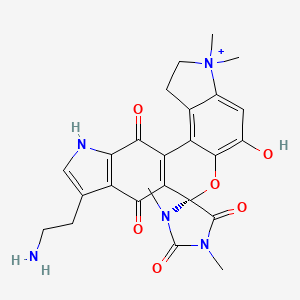
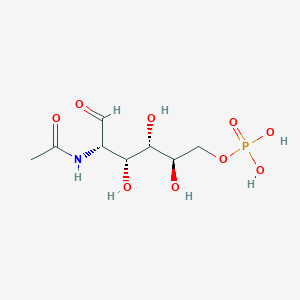


![(3-Propan-2-yloxyphenyl)-[1-[(1-propan-2-yl-4-pyrazolyl)methyl]-3-piperidinyl]methanone](/img/structure/B1258461.png)
![[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-[(2R,4R)-2-(4-hydroxybutoxy)-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyran-6-yl]methanone](/img/structure/B1258463.png)
![4-[(2R,5R,6E,8Z)-2-Hydroxy-4-oxo-5,7-dimethyl-6,8-decadienyl]-2,6-piperidinedione](/img/structure/B1258464.png)
